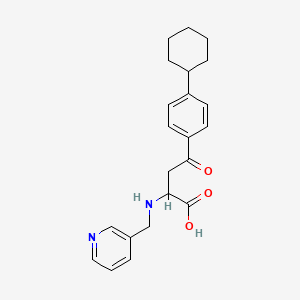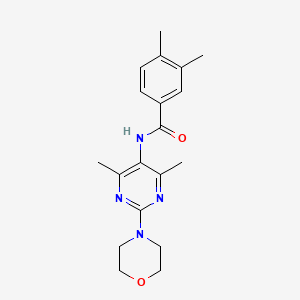
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide is a novel chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholinopyrimidin and dimethylbenzamide groups, which are often synthesized for their potential biological activities, including anti-proliferative effects on various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, the synthesis of a compound with a morpholinopyrimidin core involved the condensation of 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol with other reagents under mild conditions . These methods could potentially be adapted for the synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide, although the exact synthesis route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . Density Functional Theory (DFT) calculations are often used to optimize the geometric bond lengths and angles, which are then compared with the experimental X-ray diffraction values to confirm the structure .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to form hydrogen bonds in the solid state, which can influence the packing of the molecules . Additionally, the reactivity towards nucleophilic substitution has been demonstrated, where chlorine atoms in certain intermediates can be replaced with various secondary amines to yield new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are typically inferred from their molecular structures and electronic properties. For example, the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insight into the reactivity and stability of the compounds . The molecular electrostatic potential (MEP) surface map is another tool used to visualize the charge distribution within the molecule, which can be important for understanding its interaction with biological targets .
Relevant Case Studies
The related compounds have been studied for their anti-proliferative activity against various cancer cell lines, such as human melanoma A375 cells, human colon cancer HT-29 cells, human lung adenocarcinoma A549 cells, and human gastric cancer MKN45 cells . These studies often involve determining the IC50 values to assess the potency of the compounds. Molecular docking studies are also conducted to analyze the binding mode of the compounds with specific proteins, which can provide insights into their mechanism of action .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
- Novel pyrimidine-triazole derivatives synthesized from a morpholin-3-one molecule have demonstrated antimicrobial activity against selected bacterial and fungal strains, highlighting the potential of such compounds in addressing infectious diseases (Majithiya & Bheshdadia, 2022).
- A series of novel N-(4-(2,6-dichloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides showed potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating the potential for new antimicrobial agent development (Desai et al., 2012).
Antitumor and Anticancer Properties
- A new series of dihydropyrimidinone derivatives containing the morpholine moiety have been evaluated for their in vitro cytotoxic and antitumor activities, with some compounds exhibiting significant effects, suggesting their potential in cancer therapy (Venkateshwarlu et al., 2014).
- Compounds derived from visnaginone and khellinone, incorporating pyrimidine and morpholine structures, have shown anti-inflammatory and analgesic activities, indicating their utility in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2011).
Protein Kinase Inhibition
- A study on the synthesis of a broad-spectrum protein kinase inhibitor integrated flow and microwave approaches to prepare compounds involving a morpholine moiety, offering insights into efficient synthesis methods for potential therapeutic agents (Russell et al., 2015).
Antihyperglycemic Activity
- Novel carboximidamides derived from cyanamides and linked with a pyrimidine moiety, including a morpholine-carboximidamide, demonstrated significant antihyperglycemic effects, presenting a promising approach for diabetes management (Moustafa et al., 2021).
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-5-6-16(11-13(12)2)18(24)22-17-14(3)20-19(21-15(17)4)23-7-9-25-10-8-23/h5-6,11H,7-10H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOHFMWMHFCKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

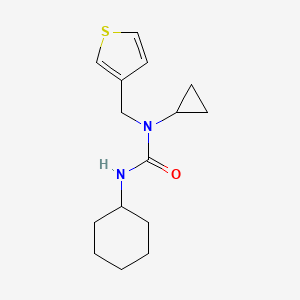
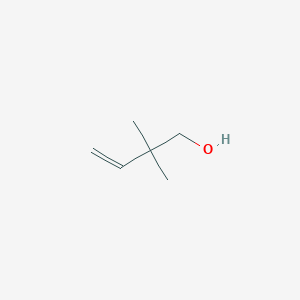
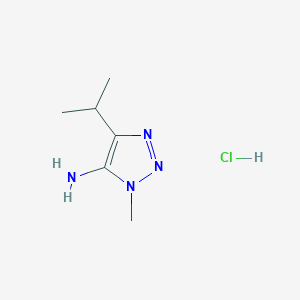
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
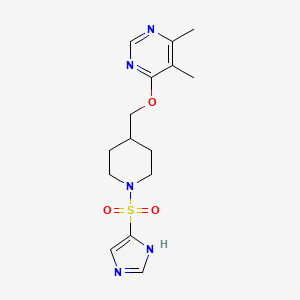
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2520359.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
